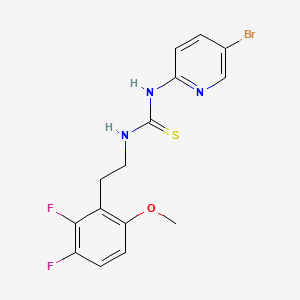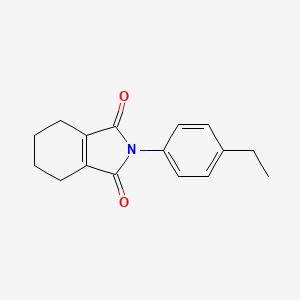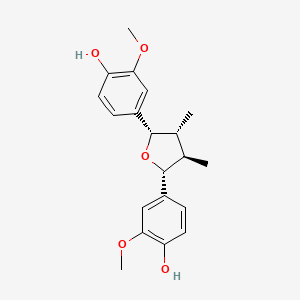
Odoratisol C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Odoratisol C is a naturally occurring neolignan isolated from the air-dried bark of the Vietnamese medicinal plant Machilus odoratissima Nees . Neolignans are a class of secondary metabolites formed by the oxidative coupling of phenylpropanoid units. This compound is known for its unique chemical structure and potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Odoratisol C typically involves the extraction from natural sources rather than synthetic routes. The compound is obtained from the methanolic extract of the bark of Machilus odoratissima Nees . The extraction process involves air-drying the bark, followed by solvent extraction using methanol.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily isolated from natural sources. The extraction process can be scaled up by increasing the quantity of plant material and optimizing the solvent extraction conditions to maximize yield.
化学反应分析
Types of Reactions
Odoratisol C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized neolignans, reduced derivatives, and substituted neolignans with various functional groups.
科学研究应用
Odoratisol C has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of neolignans and their derivatives.
Biology: this compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of Odoratisol C involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Pathways: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Mechanisms: This compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
Odoratisol C is compared with other similar neolignans, such as:
Odoratisol A: Another neolignan isolated from the same plant, known for its anticoagulant effects.
Machilin-I: A related compound with similar structural features and biological activities.
Licarin A: A neolignan with notable antioxidant properties.
This compound stands out due to its unique combination of chemical structure and potential pharmacological properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
891182-95-9 |
|---|---|
分子式 |
C20H24O5 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
4-[(2R,3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20+/m1/s1 |
InChI 键 |
GMXMKSFJQLFOSO-MWRFHTASSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
规范 SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



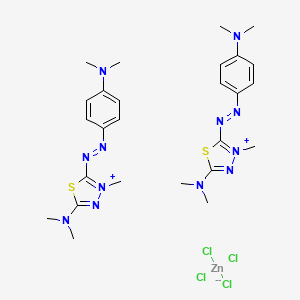

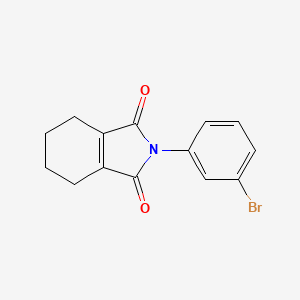
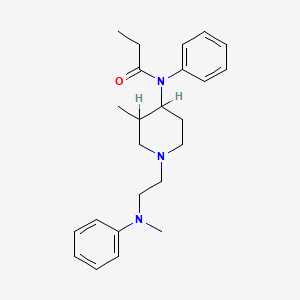

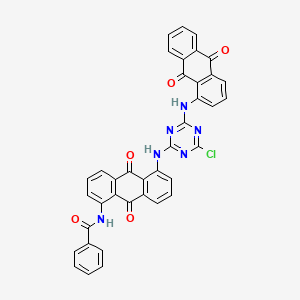
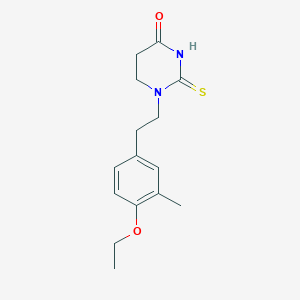
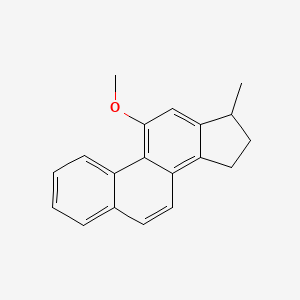
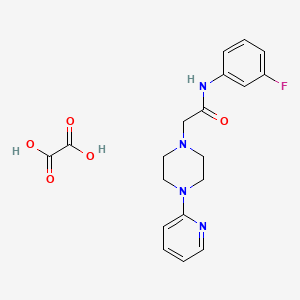
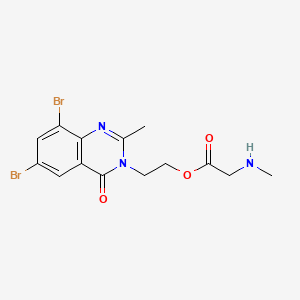
![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)
